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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

The table below summarizes the core chemical and regulatory information available for ortataxel.

Property Description

Generic Name Ortataxel (SB-T-101131) [1]

Type Small Molecule [2]

CAS Number 186348-23-2 [3] [2]

Chemical Formula C44H57NO17 [2]

Unique Ingredient 8H61Y4E29N [3] [2]

Identifier

Drug Category Antineoplastic Agent; Taxane [3]

Regulatory Status Investigational; No FDA, EMA, or other major agency approvals identified

2.

Pre-clinical and Early Clinical Development Data

Ortataxel is a next-generation taxane designed to overcome key limitations of older taxanes like paclitaxel.

The following table summarizes its documented mechanisms and early testing.
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Aspect

Key Findings from R&D

Primary Mechanism

Key Differentiator

MDR Mechanism

Chemical Modification

Tested Cancer Types

(Clinical Trials)

Clinical Trial Status

Binds to B-tubulin, stabilizes microtubules, arrests cell cycle at G2/M phase,
induces apoptosis [4] [1].

Effective against multidrug-resistant (MDR) cancer cell lines [1].

Not a substrate for P-glycoprotein (Pgp); acts as a broad-spectrum
modulator that inhibits drug efflux by Pgp, MRP-1, and BCRP transporters
[5] [1].

Features an isobutenyl group at the C3' position (instead of a phenyl group
in paclitaxel), reducing recognition by efflux pumps [1].

Lymphoma, Lung Cancer, Glioblastoma, Kidney Cancer [2].

Phase Il trials listed as "Completed” or "UNKNOWN" (sponsored by
Theradex and Mario Negri Institute) [2].

Ortataxel's ability to overcome multidrug resistance is its most significant advantage. The following

diagram illustrates this mechanism and its cellular consequences.
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Experimental Protocol for Cytotoxicity and MDR
Reversal

While a specific administration protocol for ortataxel is not published, the following workflow synthesizes
standard methodologies from relevant taxane research [1]. This can serve as a template for in vitro

investigation.
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Detailed Methodology

This protocol is adapted from procedures used to evaluate the novel taxane DFV-ortataxel [1].

e Cell Line Preparation

o Use paired cell lines: one drug-sensitive (e.g., MCF-7) and one with documented Pgp-mediated

resistance (e.g., MCF-7R).
o Culture cells in recommended medium (e.g., DMEM + 10% FBS) at 37°C with 5% CO..

o Seed cells in 96-well plates and flat-bottom culture dishes at a density of 5 x 103 to 1 x 104 cells

per well/plate. Allow cells to adhere for 24 hours.

¢ Drug Treatment & Cytotoxicity Assay (MTT)

o Test Compounds: Ortataxel, paclitaxel (positive control), and a vehicle control (e.g., DMSO).
o Prepare a serial dilution of each drug (e.g., 1 nM, 5 nM, 10 nM, 100 nM, 1 uM).

o Add the drug solutions to the cultured cells. Incubate for 72 hours.

o After incubation, add MTT reagent (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
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o Carefully remove the medium and dissolve the formed formazan crystals with DMSO.
o Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability and
determine the half-maximal inhibitory concentration (ICso).

¢ Analysis of Apoptosis and Cell Cycle (Flow Cytometry)

o Treat cells in culture dishes with ortataxel and controls at their respective ICso concentrations
for 48 hours.

o Apoptosis Assay: Harvest cells. Use an Annexin V-FITC/PI double-staining kit according to
the manufacturer's instructions. Analyze stained cells immediately using a flow cytometer to
distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

o Cell Cycle Analysis: For the same samples, fix cells in 70% ethanol overnight at -20°C. Treat
with RNase and stain DNA with Pl. Analyze DNA content via flow cytometry to determine the
percentage of cells in G1, S, and G2/M phases.

e Western Blot Analysis

o Lyse treated cells to extract total protein.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and incubate with primary antibodies against key apoptotic markers (e.g.,
Cleaved Caspase-7, PARP, Bcl-2, Bax) and a loading control (e.g., B-Actin).

o Incubate with an HRP-conjugated secondary antibody and visualize bands using enhanced
chemiluminescence (ECL) reagent.

Critical Considerations for R&D

¢ Formulation & Delivery: A significant research gap exists concerning the formulation of ortataxel for
intravenous infusion. Unlike paclitaxel, which requires solvents like Cremophor EL that cause
hypersensitivity [6] [4], ortataxel's optimal formulation (e.g., solvent-based, nanopatrticle, alboumin-
bound) is undefined. This is a critical area for development.

¢ Metabolic Stability: A known challenge with ortataxel's C3' isobutenyl group is its susceptibility to
hydroxylation by CYP 3A4 enzymes [1]. This could impact its half-life and bioavailability. Research
into prodrugs or analogues like 3’-difluorovinyl-ortataxel (DFV-OTX) aims to block this metabolic
pathway [1].

o Safety & Toxicity Profile: The specific adverse event profile of ortataxel in humans is not well-
documented in the available literature. However, based on the taxane class, expected toxicities could
include bone marrow toxicity and peripheral neuropathy [6]. Its development as a clinical MDR
modulator was noted to be limited by its own cytotoxicity [5].
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Future Research Directions

Future work should prioritize defining a clinically viable iv formulation and conducting comprehensive
pharmacokinetic and toxicology studies. Its promising role as a broad-spectrum MDR modulator also

supports its investigation in combination therapies with other anticancer agents [7] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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